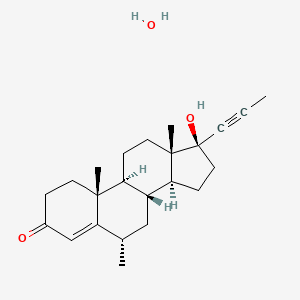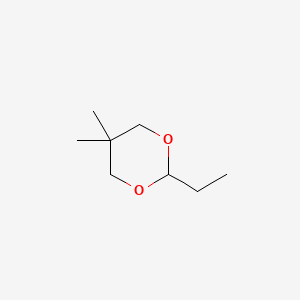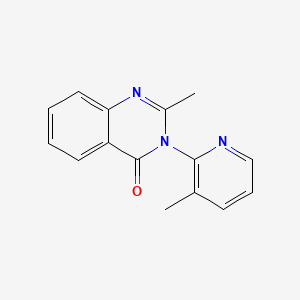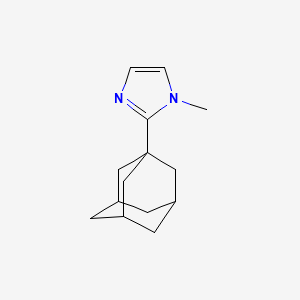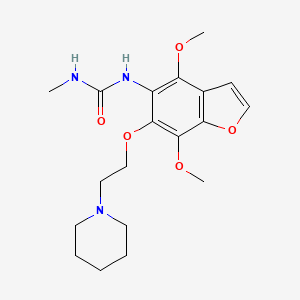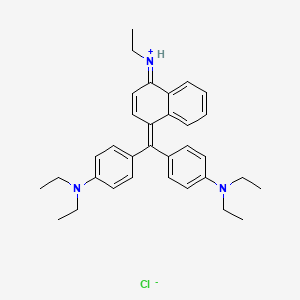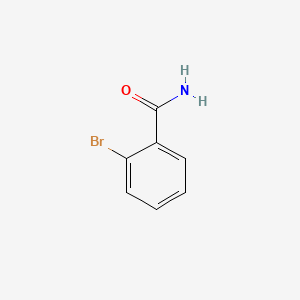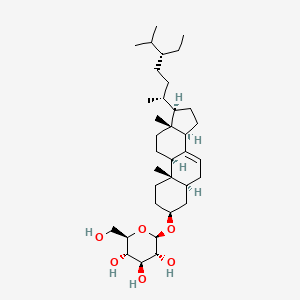
Schottenol glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schottenol glucoside is a natural product found in Ipomopsis aggregata, Camellia sinensis, and other organisms with data available.
Applications De Recherche Scientifique
Biological Activities of Schottenol
Mitochondrial Membrane Potential Modulation : Schottenol, along with Spinasterol, impacts mitochondrial membrane potential in microglial BV2 cells. These compounds, identified as major phytosterols in argan oil and cactus seed oil, exhibit no toxicity to the cells. Schottenol specifically activates the liver X receptor (LXR) β, suggesting its role as a new LXR agonist. This property could play protective roles by modulating cholesterol metabolism (El Kharrassi et al., 2014).
Synthesis and Cellular Impact : An expeditious synthesis of Schottenol from commercially available stigmasterol was reported, including its effects on cell growth and mitochondrial activity. While Schottenol shows reduced mitochondrial activity in murine oligodendrocytes and rat glioma cells, indicating its potential to influence cell metabolism, it does not significantly affect human neuronal cells, highlighting a selective impact on cellular functions (Badreddine et al., 2015).
Other Relevant Findings
Antifungal Activities : A study on Dryopteris fragrans, which likely contains Schottenol glucoside, identified antifungal activities against Microsporum canis and Epidermophyton floccosum by some of its chemical constituents, underscoring the potential antifungal application of compounds present in this plant (Huang et al., 2014).
Chemical Composition and In Vitro Antidermatophyte Activity : Analysis of Dryopteris fragrans revealed phloroglucinol derivatives with significant antifungal and fungicidal activity against dermatophytes, suggesting that Schottenol glucoside, being part of the plant's composition, may contribute to these effects. The study supports the traditional use of D. fragrans in treating skin diseases, providing a basis for exploring antifungal drugs (Liu et al., 2018).
Propriétés
Numéro CAS |
61376-86-1 |
|---|---|
Nom du produit |
Schottenol glucoside |
Formule moléculaire |
C35H60O6 |
Poids moléculaire |
576.8 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h11,20-24,26-33,36-39H,7-10,12-19H2,1-6H3/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 |
Clé InChI |
XWPUVGRUJWXYTP-PYUVDJBBSA-N |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Synonymes |
schottenol beta-D-glucoside schottenol glucoside schottenol glucoside, (3beta)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



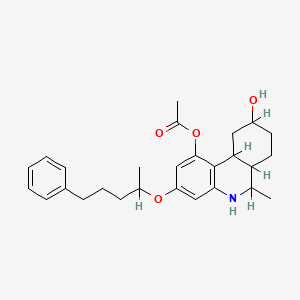
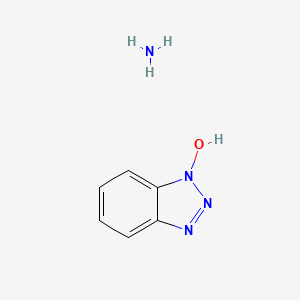
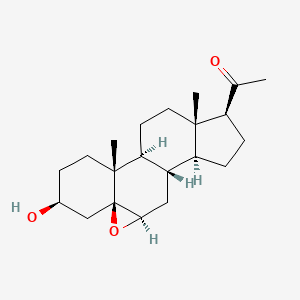
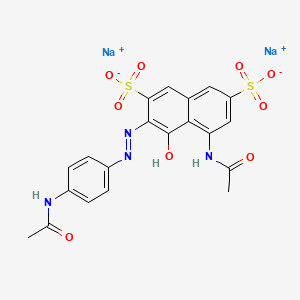
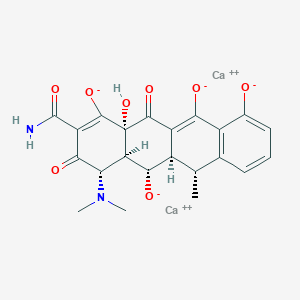
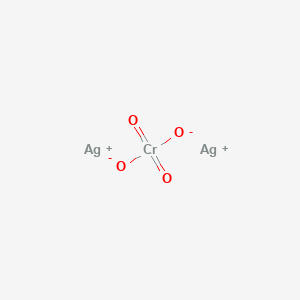
![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)
